1H-1lambda~4~,2-Benzothiazol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

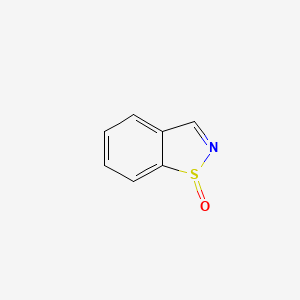

1H-1λ⁴,2-Benzothiazol-1-one is a heterocyclic compound featuring a benzothiazole core with a ketone functional group at the 1-position. The "λ⁴" notation indicates a hypervalent sulfur atom, which distinguishes its electronic structure from simpler benzothiazole derivatives.

The synthesis and structural characterization of such compounds often rely on crystallographic techniques, as evidenced by the widespread use of SHELX programs for small-molecule refinement and structure determination . For example, derivatives like 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (a closely related compound) have been studied for their stability and reactivity, which are influenced by the sulfone group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-1λ⁴,2-Benzothiazol-1-one, and what purification methods ensure high yield and purity?

- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization reactions of ortho-aminothiophenol derivatives with carbonyl-containing reagents. For 1H-1λ⁴,2-Benzothiazol-1-one, a two-step approach may include:

Thiol activation : Reacting 2-aminothiophenol with a ketone or acid chloride under anhydrous conditions.

Oxidation : Controlled oxidation of sulfur to achieve the λ⁴-sulfanylidene configuration.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor purity using HPLC or LC-MS, as residual solvents or unreacted intermediates can interfere with downstream applications .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 1H-1λ⁴,2-Benzothiazol-1-one?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carbonyl carbon (C=O, δ ~170–175 ppm). The λ⁴-sulfur configuration may split signals due to restricted rotation .

- IR Spectroscopy : Look for C=O stretching (1650–1750 cm⁻¹) and S=O vibrations (1050–1200 cm⁻¹) if oxidized.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzothiazolone core .

Q. What safety protocols are critical when handling 1H-1λ⁴,2-Benzothiazol-1-one in the laboratory?

- Methodological Answer :

- Hazard Assessment : Review Safety Data Sheets (SDS) for analogous benzothiazoles (e.g., 2,1,3-Benzothiadiazole), which highlight risks like skin/eye irritation and respiratory sensitization .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.

- Waste Disposal : Follow local regulations for halogenated or sulfur-containing waste. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of 1H-1λ⁴,2-Benzothiazol-1-one derivatives in biological systems?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or receptors). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to correlate reactivity with substituent effects on the benzothiazolone ring .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify critical binding residues .

Q. How should researchers address contradictory data in solubility and stability studies of 1H-1λ⁴,2-Benzothiazol-1-one?

- Methodological Answer :

- Solubility Testing : Use standardized buffers (pH 1.2–7.4) and quantify via UV-Vis spectroscopy. Note discrepancies arising from polymorphic forms or hydrate formation .

- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products via LC-MS. Cross-validate with DSC/TGA to detect phase transitions .

Q. What experimental strategies can resolve ambiguities in the reaction mechanism of 1H-1λ⁴,2-Benzothiazol-1-one synthesis?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the ketone group.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Intermediate Trapping : Quench reactions at short intervals and isolate intermediates (e.g., thioamide adducts) for structural characterization .

Q. What in vitro and in vivo assays are recommended to evaluate the toxicity profile of 1H-1λ⁴,2-Benzothiazol-1-one?

- Methodological Answer :

- In Vitro : Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity. Measure oxidative stress markers (ROS, glutathione levels) .

- In Vivo : Use rodent models to study acute toxicity (LD₅₀) and organ-specific effects (histopathology of liver/kidney). Include metabolic stability tests using liver microsomes .

Comparison with Similar Compounds

The following table and analysis compare 1H-1λ⁴,2-Benzothiazol-1-one with structurally and functionally related heterocyclic compounds, including benzotriazoles, benzimidazoles, and other benzothiazole derivatives.

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Comparisons:

Structural Differences :

- Benzothiazolones (e.g., 1H-1λ⁴,2-Benzothiazol-1-one) feature a sulfur atom in the thiazole ring, whereas benzotriazoles replace sulfur with two additional nitrogen atoms, creating a triazole ring. This difference significantly alters electronic properties: benzotriazoles are more electron-rich, enhancing their interaction with biological targets like enzymes .

- Benzimidazoles contain two nitrogen atoms in the imidazole ring, often leading to stronger hydrogen-bonding interactions compared to benzothiazolones .

Pharmacological Profiles: Benzotriazole derivatives, such as (E)-1-(1H-Benzotriazol-1-yl 3-oxide)-3-methoxybut-2-en-1-one, are explicitly noted for their "higher bioactivity" in antifungal and antitumor contexts due to their N-oxide groups . Benzimidazole intermediates (e.g., 1-Acetyl-1H-benzimidazol-2-ol) are critical in synthesizing drugs with antiparasitic and antiviral effects, though their activity depends heavily on substituent groups . The sulfone group in 1,2-benzisothiazol-3(2H)-one 1,1-dioxide confers oxidative stability but may limit its reactivity in biological systems compared to the hypervalent sulfur in 1H-1λ⁴,2-Benzothiazol-1-one .

Synthetic and Analytical Considerations :

- Benzothiazolones and benzotriazoles are often synthesized via alkylation or condensation reactions, as seen in the preparation of 1-(1-Benzyl-5-iodo-1H-imidazol-4-yl)pent-4-en-1-one .

- Structural elucidation of these compounds frequently employs SHELX-based crystallography, which remains a gold standard for small-molecule analysis .

Properties

CAS No. |

851309-27-8 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

1,2-benzothiazole 1-oxide |

InChI |

InChI=1S/C7H5NOS/c9-10-7-4-2-1-3-6(7)5-8-10/h1-5H |

InChI Key |

KANAPVJGZDNSCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NS2=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.